molecular formula C10H12BrClO B1335925 (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene CAS No. 54307-67-4

(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene

Cat. No. B1335925
CAS RN: 54307-67-4
M. Wt: 263.56 g/mol
InChI Key: BKTNVCYQDKDAQE-UHFFFAOYSA-N
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Description

The compound of interest, "(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene," is a halogenated organic molecule that is not directly discussed in the provided papers. However, related compounds and reactions are mentioned, which can help infer some aspects of its chemistry. For instance, the alkylation of benzene with halogenated compounds is a common theme in the literature .

Synthesis Analysis

The synthesis of halogenated benzene derivatives can involve Friedel–Crafts alkylation, as seen in the study where benzene is alkylated with 1,2-dibromo-3-chloro-2-methylpropane using Lewis and Brønsted acid catalysts . Although the exact synthesis of "(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene" is not detailed, similar methodologies could potentially be applied, considering the structural similarities with the compounds studied.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can exhibit interesting features such as supramolecular hydrogen bonding and π–π interactions, as observed in the crystal structures of 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene . Additionally, the dihedral angle between benzene rings in such compounds can vary significantly, influencing the overall molecular conformation .

Chemical Reactions Analysis

Halogenated benzene derivatives can undergo various chemical reactions with nucleophiles. For example, 1-bromo-1-nitro-3,3,3-trichloropropene reacts with alcohols and amines to yield alkoxylation and amination products . These reactions are typically characterized using spectral methods, which could also be relevant for studying the reactions of "(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene."

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be quite diverse. For instance, the presence of multiple bromine atoms can significantly affect the reactivity and physical properties of the molecule, as seen in the total synthesis of a biologically active, naturally occurring dibrominated compound . The specific properties of "(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene" would likely be influenced by the presence of both bromine and chlorine atoms, as well as the ether linkage to the benzene ring.

Scientific Research Applications

Isolation of RNA

  • Scientific Field : Molecular Biology
  • Application Summary : 1-Bromo-3-chloropropane is used for the isolation of high-quality RNA . It can be used in place of chloroform and is less toxic .
  • Methods of Application : It is used in the single-step TRI reagent method, which decreases the possibility of contaminating RNA with DNA .
  • Results or Outcomes : The use of 1-Bromo-3-chloropropane does not adversely affect the quality or quantity of the isolated RNA .

Synthesis of Pharmaceutically Important Compounds

  • Scientific Field : Pharmaceutical Chemistry
  • Application Summary : 1-Bromo-3-chloropropane is used as a C3 linker/spacer in a wide range of molecules including medicinally important compounds .
  • Methods of Application : Specific methods of application may vary depending on the compound being synthesized .
  • Results or Outcomes : This compound has been used in the synthesis of polymer nanoparticles to deliver doxorubicin, camptothecin, and cisplatin . It has also been used in the synthesis of antiprion active acridine derivatives for prion infection .

Separation of Racemic Compounds

  • Scientific Field : Analytical Chemistry
  • Application Summary : Methods for the separation of racemic compounds [(RS)-1-bromo-3-chloro-2-propanol, (RS)-1-bromo-3-chloropropan-2-yl acetate] into the corresponding enantiomers were developed in high-performance liquid chromatography .
  • Methods of Application : The separation was achieved using a normal phase (ODH) column with a mobile phase consisting of n-hexane and isopropanol .
  • Results or Outcomes : The developed method was applied for monitoring the progress of lipase-catalyzed enantioselective synthesis of (S)-1-bromo-3-chloropropan-2-yl acetate from (RS)-1-bromo-3-chloro-2-propanol .

Safety And Hazards

The safety and hazards associated with (((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene are not specified in the available resources .

properties

IUPAC Name

(1-bromo-3-chloropropan-2-yl)oxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTNVCYQDKDAQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(CCl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392758
Record name {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(((1-Bromo-3-chloropropan-2-yl)oxy)methyl)benzene

CAS RN

54307-67-4
Record name {[(1-Bromo-3-chloropropan-2-yl)oxy]methyl}benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Tian, L He - Research on Chemical Intermediates, 2015 - Springer
Four water-soluble dia(m)mine platinum complexes with 3-oxo-cyclobutane- 1,1-dicarboxylate as the leaving group have been synthesized. These compounds were evaluated for their …
Number of citations: 7 link.springer.com

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